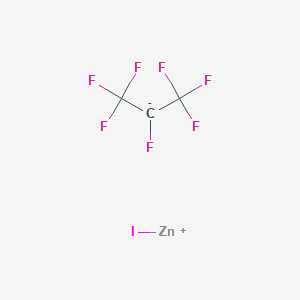
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,3,3,3-Heptafluoropropane;iodozinc(1+): is a compound that combines the properties of 1,1,1,2,3,3,3-heptafluoropropane and iodozinc(1+). 1,1,1,2,3,3,3-Heptafluoropropane is a colorless, odorless gaseous halocarbon commonly used as a fire suppression agent . Iodozinc(1+) is a zinc compound with iodine, often used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,3,3-Heptafluoropropane is typically synthesized through the fluorination of propane derivatives. The process involves the reaction of propane with fluorine gas under controlled conditions to replace hydrogen atoms with fluorine atoms .
Industrial Production Methods: Industrial production of 1,1,1,2,3,3,3-heptafluoropropane involves large-scale fluorination processes, often using catalysts to enhance the reaction efficiency. The compound is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,3,3,3-Heptafluoropropane primarily undergoes substitution reactions due to the presence of fluorine atoms. It can react with nucleophiles to replace fluorine atoms with other functional groups .
Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur under mild conditions, often in the presence of a solvent like dimethyl sulfoxide .
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions can produce heptafluoropropanol, while reacting with amines can produce heptafluoropropylamines .
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1,2,3,3,3-Heptafluoropropane is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds .
Biology and Medicine: In medicine, it is used as a propellant in metered-dose inhalers for asthma medication .
Industry: The compound is widely used in fire suppression systems, especially in data processing and telecommunication facilities, due to its effectiveness and low residue properties .
Mecanismo De Acción
The mechanism of action of 1,1,1,2,3,3,3-heptafluoropropane in fire suppression involves the absorption of heat, which lowers the temperature of the flame and interrupts the combustion process. The compound also forms a barrier between the fuel and the oxygen, preventing further combustion .
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3-Heptachloropropane
- 1,1,1,3,3,3-Hexafluoropropane
- 1,1,1,3,3-Pentafluoropropane
Uniqueness: 1,1,1,2,3,3,3-Heptafluoropropane is unique due to its high fluorine content, which provides excellent fire suppression properties and low toxicity. It is also non-ozone depleting, making it an environmentally friendly alternative to other halocarbons .
Propiedades
Número CAS |
62656-71-7 |
|---|---|
Fórmula molecular |
C3F7IZn |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
1,1,1,2,3,3,3-heptafluoropropane;iodozinc(1+) |
InChI |
InChI=1S/C3F7.HI.Zn/c4-1(2(5,6)7)3(8,9)10;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
NWGBYFCQYBNKLH-UHFFFAOYSA-M |
SMILES canónico |
[C-](C(F)(F)F)(C(F)(F)F)F.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
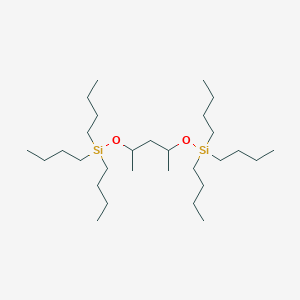
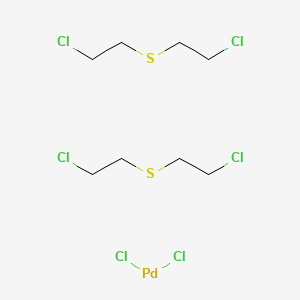
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
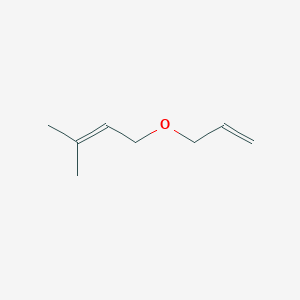

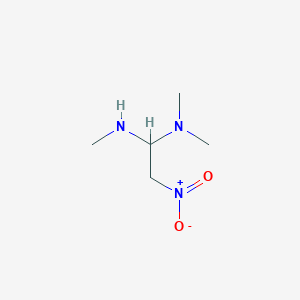
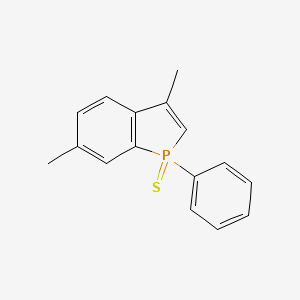
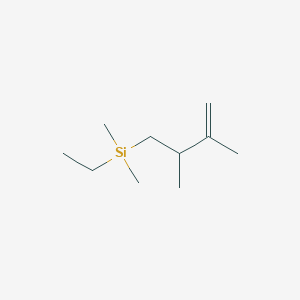
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)
